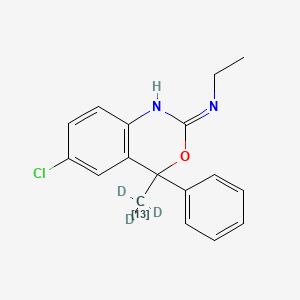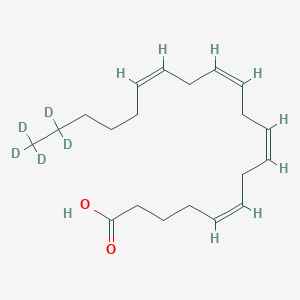
Palmitoleic acid-d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoleic Acid-d13 is a deuterated form of palmitoleic acid, a monounsaturated omega-7 fatty acid. This compound is often used as an internal standard in mass spectrometry for the quantification of palmitoleic acid due to its stable isotope labeling . Palmitoleic acid itself is found in various natural sources such as macadamia oil and sea buckthorn oil .
Preparation Methods
The preparation of Palmitoleic Acid-d13 involves the deuteration of palmitoleic acid. One common method is the catalytic hydrogenation of palmitoleic acid in the presence of deuterium gas. This process replaces the hydrogen atoms in the molecule with deuterium atoms, resulting in the deuterated form . Industrial production methods often involve a combination of solvent crystallization and molecular distillation to enrich and purify the compound .
Chemical Reactions Analysis
Palmitoleic Acid-d13 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and ketones.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Palmitoleic Acid-d13 has a wide range of applications in scientific research:
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of palmitoleic acid.
Mechanism of Action
Palmitoleic Acid-d13 exerts its effects through similar mechanisms as palmitoleic acid. It acts as a lipokine, a type of lipid hormone, that regulates various metabolic processes. The compound increases insulin sensitivity in muscle cells, promotes beta-cell proliferation, and prevents endoplasmic reticulum stress in adipocytes . It also activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a key role in lipid metabolism .
Comparison with Similar Compounds
Palmitoleic Acid-d13 can be compared with other similar compounds such as:
Sapienic Acid: Another monounsaturated fatty acid with similar metabolic effects but different structural properties.
Hypogeic Acid: A positional isomer of palmitoleic acid with distinct biological activities.
Eicosapentaenoic Acid (EPA): A polyunsaturated fatty acid that shares some anti-inflammatory properties with palmitoleic acid but has a different structure and function.
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications for precise quantification and metabolic studies.
Properties
Molecular Formula |
C16H30O2 |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
SECPZKHBENQXJG-HXOMZKPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820523.png)




![(E)-2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B10820546.png)
![(1S,3R,7R,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820550.png)

![2-[2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10820571.png)
![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B10820583.png)


![7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B10820590.png)
![Methyl 2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethylbenzoate](/img/structure/B10820591.png)
